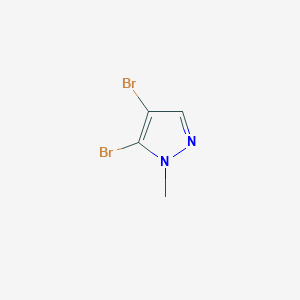

4,5-Dibromo-1-methyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Synthetic Organic Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. numberanalytics.com This structural motif is a vital building block in the synthesis of a wide array of organic molecules. numberanalytics.com The versatility of the pyrazole ring allows for various chemical transformations, including substitution, condensation, and cyclization reactions, making it a valuable scaffold for creating complex molecular architectures. numberanalytics.commdpi.com Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.govglobalresearchonline.net

The reactivity of the pyrazole ring is influenced by the two nitrogen atoms. One nitrogen atom is of the pyrrole-type (proton-donating) and the other is of the pyridine-type (proton-accepting). mdpi.com This dual nature allows for targeted reactions. For instance, the pyridine-type nitrogen is more reactive towards electrophiles, while the pyrrole-type nitrogen can be deprotonated by a strong base to increase its reactivity. orientjchem.org

Role of Halogenated Pyrazoles in Advanced Chemical Synthesis

The introduction of halogen atoms onto the pyrazole core significantly enhances its synthetic utility. Halogenated pyrazoles are key intermediates in various transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. beilstein-archives.org The presence of halogens, such as bromine, provides reactive handles for further functionalization of the pyrazole ring, enabling the synthesis of a diverse range of substituted pyrazoles with tailored properties. ontosight.ai

Fluorinated pyrazoles, in particular, have gained prominence in medicinal chemistry, agrochemistry, and materials science since the early 1990s. acs.org The development of efficient methods for the direct C-H halogenation of pyrazoles using reagents like N-halosuccinimides (NXS) has further expanded the accessibility and application of these important building blocks. beilstein-archives.org

Structural Specificity and Academic Interest in 4,5-Dibromo-1-methyl-1H-pyrazole

This compound is a specific pyrazole derivative with the chemical formula C4H4Br2N2. uni.lu Its structure features a methyl group attached to one of the nitrogen atoms at the 1-position and two bromine atoms at the 4- and 5-positions of the pyrazole ring. This precise arrangement of substituents gives the molecule distinct chemical properties and reactivity, making it a subject of academic and industrial research.

The presence of two bromine atoms offers multiple sites for synthetic modification, allowing for the creation of novel and complex molecules. The methyl group at the N1 position influences the electronic properties and steric environment of the pyrazole ring, which can affect its reactivity and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H4Br2N2 |

| Molecular Weight | 239.90 g/mol |

| Appearance | Liquid |

| Boiling Point | 185-188 °C/760 mmHg |

| Density | 1.558 g/mL at 25 °C |

| Refractive Index | n20/D 1.531 |

Data sourced from commercial supplier information. sigmaaldrich.com

Overview of Research Trajectories for Dibrominated Pyrazole Systems

Research involving dibrominated pyrazole systems is multifaceted, with a significant focus on their application as versatile synthetic intermediates. Scientists are exploring their use in the development of new pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize the C-Br bonds through various coupling reactions is a key area of investigation.

Furthermore, studies are underway to develop more efficient and environmentally friendly methods for the synthesis of dibrominated pyrazoles. olemiss.edu This includes exploring greener starting materials and catalytic systems to minimize waste and improve reaction efficiency. The investigation of the biological activities of novel compounds derived from dibrominated pyrazoles is also a prominent research direction.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-8-4(6)3(5)2-7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXOGKBIRBECHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80525706 | |

| Record name | 4,5-Dibromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70951-86-9 | |

| Record name | 4,5-Dibromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4,5 Dibromo 1 Methyl 1h Pyrazole

Halogen Reactivity: The Role of Bromine Atoms in 4,5-Dibromo-1-methyl-1H-pyrazole

The two bromine atoms are the most prominent functional groups in this compound and are central to its reactivity. Their presence significantly influences the electron density distribution within the pyrazole (B372694) ring, thereby affecting its susceptibility to both electrophilic and nucleophilic attacks.

Electrophilic Substitution Reactions on the Pyrazole Ring

In general, pyrazoles are electron-rich heterocyclic systems, and electrophilic substitution is a key reaction class for this scaffold. mdpi.com The position of electrophilic attack is highly dependent on the substitution pattern of the ring.

For unsubstituted or less substituted pyrazoles, electrophilic attack preferentially occurs at the C4 position. mdpi.comnih.gov This is attributed to the higher electron density at this carbon atom, a consequence of the electronic contribution from the two nitrogen atoms in the ring. mdpi.com However, in this compound, the C4 position is already occupied by a bromine atom. This pre-existing substituent complicates the landscape for further electrophilic substitution. Direct electrophilic attack at the already brominated C4 position is generally not observed. Instead, any potential electrophilic substitution would likely be directed to the only available carbon position, C3. The outcome of such a reaction would be highly dependent on the reaction conditions and the nature of the electrophile.

Table 1: Influence of Substituents on Electrophilic Substitution in Pyrazoles

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| -CH₃ | N1 | Electron-donating (inductive) | Activating |

| -Br | C4 | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating |

| -Br | C5 | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating |

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazole ring, exacerbated by the two electron-withdrawing bromine atoms, makes this compound a candidate for nucleophilic substitution reactions. In pyrazole systems, the C3 and C5 positions are inherently more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com

The bromine atoms at both the C4 and C5 positions are potential leaving groups in nucleophilic substitution reactions. Studies on related polyhalogenated pyrazoles have provided insights into the relative reactivity of these positions. For instance, in the context of bromine-lithium exchange reactions on 3,4,5-tribromo-1-vinylpyrazole, it has been demonstrated that the bromine at the C5 position is the most reactive, undergoing regioselective exchange. nih.gov This suggests that the C5-Br bond is more labile and thus more susceptible to nucleophilic attack or metal-halogen exchange compared to the C4-Br bond. This preferential reactivity at C5 is a crucial aspect for the selective functionalization of such polysubstituted pyrazoles.

The feasibility and regioselectivity of nucleophilic attack on this compound are governed by a combination of steric and electronic factors.

Electronic Effects: The strong inductive electron-withdrawing effects of the two bromine atoms significantly increase the electrophilicity of the carbon atoms to which they are attached (C4 and C5). This electronic pull facilitates the attack of nucleophiles on the pyrazole ring.

Steric Effects: The C5 position is flanked by the N1-methyl group and the C4-bromine atom. These neighboring groups can create steric hindrance, potentially impeding the approach of a bulky nucleophile to the C5 position. Conversely, the C4 position is situated between the C3-H and the C5-bromine, which might present a different steric environment. The interplay between the enhanced electronic reactivity at C5 and potential steric hindrance is a critical determinant of the reaction's outcome. For smaller nucleophiles, the electronic activation at C5 is likely to be the dominant factor, leading to substitution at this position. For larger nucleophiles, steric effects might play a more significant role, possibly favoring attack at the C4 position or hindering the reaction altogether.

Table 2: Factors Influencing Nucleophilic Substitution on this compound

| Position of Attack | Electronic Factors | Steric Factors | Predicted Reactivity |

| C4 | Activated by C4-Br and C5-Br | Hindered by C3-H and C5-Br | Potentially reactive, dependent on nucleophile size |

| C5 | Highly activated by C5-Br and C4-Br | Hindered by N1-CH₃ and C4-Br | Likely the more reactive site, especially for smaller nucleophiles |

Transition Metal-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the pyrazole ring at positions 4 and 5 are key to the compound's reactivity, serving as excellent leaving groups in a variety of cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions Involving Carbon-Bromine Bonds

Palladium catalysis is a cornerstone of modern organic synthesis, and substrates like this compound are well-suited for these transformations. The carbon-bromine (C-Br) bonds on the pyrazole ring are prime sites for palladium-mediated bond formation.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forges a carbon-carbon bond between an organoborane (like a boronic acid or ester) and an organohalide. nih.gov This reaction is widely used to produce biaryl compounds, conjugated alkenes, and styrenes. nih.gov For this compound, a stepwise or double Suzuki-Miyaura coupling can be envisioned to replace one or both bromine atoms with aryl, heteroaryl, or vinyl groups.

The general mechanism proceeds through a catalytic cycle involving three main steps: nih.gov

Oxidative Addition : The palladium(0) catalyst reacts with the C-Br bond of the pyrazole, inserting itself to form a palladium(II) intermediate. nih.gov

Transmetalation : The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step requires activation by a base. nih.govorganic-chemistry.org

Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

Given the differential reactivity often observed in dihalogenated heterocycles, a selective mono-coupling could likely be achieved by controlling stoichiometry and reaction conditions before proceeding to a second coupling. The high stability, low toxicity, and ease of handling of organoboranes make this a highly practical method for elaborating the pyrazole core. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Bromo-heterocycle

| Coupling Partner | Catalyst System | Base | Solvent | Temperature |

| Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 °C |

This data is representative of typical conditions for Suzuki couplings on bromo-heterocycles, analogous to the expected reaction of this compound. nih.gov

The Sonogashira coupling reaction is another cornerstone of palladium catalysis, specifically designed to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction provides a direct route to alkynyl-substituted pyrazoles, which are valuable intermediates in medicinal chemistry and materials science. The reaction is typically co-catalyzed by a copper(I) salt, such as CuI. nih.govrsc.org

In a dihalogenated substrate like this compound, the Sonogashira reaction offers the potential for selective mono- or di-alkynylation. Studies on analogous dihaloheterocycles, such as 4,5-dibromo-6H-1,2-oxazines, have shown that mono-alkynylation can occur with high selectivity at the 4-position. nih.gov Treating the dibromo compound with an excess of a terminal alkyne under standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, in an amine base like triethylamine (B128534) (Et₃N)] preferentially yields the 4-alkynyl-5-bromo product. nih.gov This selectivity highlights the potential to perform subsequent, different coupling reactions at the 5-position.

Table 2: Sonogashira Coupling of an Analogous 4,5-Dibromoheterocycle

| Alkyne | Catalyst System | Base / Solvent | Result | Yield |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | Mono-alkynylation at C4 | 65% |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | Mixture of mono- and bis-alkynylation | - |

Data based on the reaction of 4,5-dibromo-3-phenyl-6H-1,2-oxazine, demonstrating the expected reactivity pattern for this compound. nih.gov

The initial and often rate-determining step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the organohalide to the Pd(0) center. wikipedia.org The nature of the halogen atom is critical to the success of this step. The C-Br bonds in this compound are well-suited for this process.

Reactivity models show that the oxidative addition of (hetero)aryl bromides to palladium(0) is generally more favorable than that of the corresponding chlorides, but less reactive than iodides. Current time information in Bangalore, IN. This intermediate reactivity of bromides provides a good balance, allowing the reaction to proceed under accessible conditions without being uncontrollably fast. The presence of two bromine atoms on the pyrazole ring increases the likelihood of a successful oxidative addition, making the compound a highly reactive substrate for a wide array of palladium-catalyzed transformations. Current time information in Bangalore, IN.

Other Metal-Catalyzed Transformations

While palladium is the most common catalyst for these reactions, other transition metals like copper and nickel are also effective and offer complementary reactivity. rsc.orgresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts, often used in Ullmann-type reactions, are a cost-effective alternative to palladium for forming C-N, C-O, and C-S bonds. nih.govrsc.org A copper(I)-catalyzed cross-coupling could be employed to react this compound with nucleophiles like amines, alcohols, or thiols. These reactions provide a direct pathway to functionalized pyrazoles that might be difficult to access through other methods. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as powerful tools for cross-coupling, capable of activating C-Br bonds, including those on heteroaromatic rings. researchgate.netrsc.org Nickel-catalyzed Suzuki-Miyaura and C-N coupling reactions have been developed that are competitive with palladium-based systems. researchgate.netrsc.org For sterically hindered or electronically challenging substrates, nickel catalysts can sometimes provide superior yields or selectivities. rsc.org The use of nickel catalysts for the cross-coupling of this compound could therefore expand the scope of accessible derivatives. researchgate.net

Intramolecular Rearrangements and Cyclization Reactions

The pyrazole nucleus is a stable aromatic scaffold that can be used to construct more complex, fused heterocyclic systems. researchgate.net The bromine atoms of this compound are ideal handles for introducing functionality that can subsequently participate in intramolecular cyclization reactions.

For example, a side chain containing a nucleophile or an electrophile could be introduced at the C4 or C5 position via a cross-coupling reaction. This newly installed group could then react with another part of the molecule or with a group at the adjacent position to form a new ring fused to the pyrazole core. nih.gov Such strategies have been used to synthesize a variety of annulated carbazoles and other polycyclic systems from substituted indoles and diazines. researchgate.net Similarly, pyrazole derivatives have been shown to undergo intramolecular cyclization under Friedel-Crafts or other conditions to yield fused lactams and pyrazolo-isoquinolines. The Dieckmann cyclization, an intramolecular Claisen condensation, is another classic method for forming a new ring on a scaffold, typically creating five- or six-membered rings. youtube.com By first using cross-coupling to append appropriate diester chains to the pyrazole ring, this type of intramolecular reaction could be a viable route to novel fused pyrazole systems.

Reaction Kinetics and Mechanistic Pathways for this compound Transformations

The study of the reaction kinetics and mechanistic pathways of this compound is crucial for understanding its chemical behavior and for the strategic design of synthetic routes to more complex molecules. While specific kinetic data for this exact compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established reactivity of halogenated pyrazoles and the general mechanisms of key organic reactions.

Transformations of this compound are dominated by the reactivity of the two bromine substituents on the pyrazole ring. These bromine atoms can be substituted through various cross-coupling reactions, with the regioselectivity and reaction rate being influenced by the electronic environment of the pyrazole ring and the specific reaction conditions employed.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the primary route for the functionalization of this compound. The general mechanism for these reactions, such as the Suzuki-Miyaura and Sonogashira couplings, follows a catalytic cycle involving a palladium catalyst. acs.orgnih.gov

The catalytic cycle can be broken down into three fundamental steps:

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction or a copper acetylide in the Sonogashira reaction) is transferred to the palladium(II) complex, displacing the halide. acs.orgnih.gov

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.orgnih.gov

The regioselectivity of the first cross-coupling reaction on the 4,5-dibrominated pyrazole core can be influenced by steric and electronic factors, as well as the choice of catalyst and ligands. In many cases, sequential, selective functionalization of the two bromine atoms is possible by carefully controlling the reaction conditions. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with a halide. For this compound, this reaction would involve its coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net The choice of ligand for the palladium catalyst is crucial, with bulky, electron-rich phosphine (B1218219) ligands often leading to higher catalytic activity. mdpi.com

While specific kinetic parameters for the Suzuki-Miyaura coupling of this compound are not available, studies on similar halogenated pyrazoles indicate that bromo-derivatives are effective substrates. nih.govresearchgate.net The reaction rate can be influenced by the nature of the boronic acid and the base used.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In the case of this compound, this reaction provides a direct route to substituted alkynylpyrazoles.

The mechanism involves two interconnected catalytic cycles: a palladium cycle similar to that of the Suzuki-Miyaura reaction, and a copper cycle. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide, which is a key intermediate for the transmetalation step with the palladium complex. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov

The following table summarizes the key aspects of these two important transformations for this compound, based on general knowledge of these reactions.

| Reaction | Reagents | Key Mechanistic Steps | Influencing Factors |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂), Pd Catalyst, Base | Oxidative Addition, Transmetalation, Reductive Elimination | Ligand choice, Base strength, Solvent |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH), Pd Catalyst, Cu(I) Co-catalyst, Base | Oxidative Addition, Formation of Copper Acetylide, Transmetalation, Reductive Elimination | Presence/Absence of Cu(I), Ligand choice, Base |

Mechanistic Considerations and Regioselectivity

For this compound, the two bromine atoms are in electronically distinct positions, which can lead to regioselective reactions. The C4 and C5 positions of the pyrazole ring have different electron densities, which can influence the rate of oxidative addition at each site. While there is no definitive study on the regioselectivity for this specific compound, research on other substituted pyrazoles suggests that it is often possible to achieve selective mono-functionalization by carefully controlling the stoichiometry of the reagents and the reaction conditions. nih.gov A second, different functional group can then be introduced at the remaining bromine position, allowing for the synthesis of complex, unsymmetrically substituted pyrazoles.

Undesired side reactions, such as dehalogenation, can sometimes compete with the cross-coupling reaction, particularly with more reactive iodo-pyrazoles. nih.gov The use of bromo-derivatives like this compound can minimize this side reaction. nih.gov

Derivatization Strategies and Functionalization of 4,5 Dibromo 1 Methyl 1h Pyrazole Scaffold

Modification at the N1-Methyl Position

While the N1-position of the pyrazole (B372694) ring is already substituted with a methyl group in 4,5-dibromo-1-methyl-1H-pyrazole, this site is not entirely inert to chemical transformation. Demethylation of the N1-methyl group can be achieved under specific conditions, which would then open up the N1-position for the introduction of a wide variety of substituents. This process would typically involve treatment with strong acids or other demethylating agents. Following demethylation to the corresponding N-H pyrazole, re-alkylation or N-arylation can be performed to introduce different groups at this position, thereby diversifying the scaffold.

Selective Functionalization at C3, C4, and C5 Positions

The C3, C4, and C5 positions of the this compound ring are the primary sites for introducing molecular diversity. The two bromine atoms serve as excellent handles for a variety of cross-coupling reactions, while the C3 position can be functionalized through deprotonation and subsequent reaction with electrophiles.

Site-Selective Debromination and Subsequent Functionalization

The differential reactivity of the bromine atoms at the C4 and C5 positions can be exploited for site-selective functionalization. Selective debromination of one of the bromine atoms can be achieved using organometallic reagents or specific reducing agents. For instance, treatment with one equivalent of n-butyllithium at low temperatures can lead to a lithium-halogen exchange at one of the bromine-substituted positions, preferentially at C5, followed by quenching with a proton source to yield the mono-brominated pyrazole. This mono-brominated intermediate can then undergo further functionalization at the remaining bromine-substituted position.

Alternatively, selective cross-coupling reactions can be performed where one bromine atom reacts preferentially over the other. This selectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Introduction of Diverse Carbon, Nitrogen, Oxygen, and Sulfur Moieties

The bromine atoms on the pyrazole ring are amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional groups.

Carbon-Carbon Bond Formation: Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings are powerful methods for forming new carbon-carbon bonds at the C4 and C5 positions. For example, Suzuki-Miyaura coupling with boronic acids or their esters can introduce aryl, heteroaryl, or alkyl groups. The Sonogashira reaction allows for the introduction of terminal alkynes, which can be further elaborated.

Table 1: Examples of Suzuki-Miyaura Coupling for C-C Bond Formation

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 4-Phenyl-5-bromo-1-methyl-1H-pyrazole |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane | 4-(4-Methoxyphenyl)-5-bromo-1-methyl-1H-pyrazole |

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a key reaction for introducing nitrogen-based functional groups. This reaction allows for the formation of C-N bonds with a wide range of amines, including primary and secondary amines, anilines, and heterocycles.

Table 2: Examples of Buchwald-Hartwig Amination for C-N Bond Formation

| Entry | Amine | Catalyst / Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 4-(Morpholino)-5-bromo-1-methyl-1H-pyrazole |

| 2 | Aniline | Pd(OAc)2 / Xantphos | Cs2CO3 | Dioxane | N-Phenyl-5-bromo-1-methyl-1H-pyrazol-4-amine |

Carbon-Oxygen and Carbon-Sulfur Bond Formation: The Ullmann condensation and related palladium-catalyzed reactions can be employed to introduce oxygen and sulfur moieties. Reaction with phenols or thiols in the presence of a suitable catalyst and base can lead to the formation of arylethers and thioethers, respectively.

The C3 position, being a proton on an electron-rich aromatic ring, can be deprotonated using a strong base like n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated species can then react with various electrophiles such as aldehydes, ketones, alkyl halides, and carbon dioxide to introduce a wide range of substituents at this position.

Regioselective Synthesis of Polysubstituted Pyrazole Derivatives

The regioselective synthesis of polysubstituted pyrazoles often starts from acyclic precursors. However, the this compound scaffold allows for a regioselective approach to complex pyrazoles through sequential functionalization of its distinct positions. A common strategy involves the initial selective functionalization of the C5 position, followed by modification at the C4 position, and finally derivatization at the C3 position. This stepwise approach provides precise control over the substitution pattern of the final molecule.

For example, a Sonogashira coupling could be performed selectively at the C5 position, followed by a Suzuki coupling at the C4 position. The resulting disubstituted pyrazole can then undergo lithiation at C3 and reaction with an electrophile to afford a fully substituted pyrazole derivative. The order of these reactions can be varied to access different isomers and a wider range of chemical space.

Scaffold Diversification through Parallel Synthesis Approaches

The robust nature of the reactions used to functionalize the this compound scaffold makes it highly suitable for parallel synthesis and the generation of compound libraries. By employing a variety of boronic acids, amines, and other coupling partners in a combinatorial fashion, a large number of derivatives can be synthesized efficiently.

For instance, a library of compounds can be generated by reacting this compound with a diverse set of boronic acids in a 96-well plate format. Each well would contain a different boronic acid, leading to a library of 4-aryl-5-bromo-1-methyl-1H-pyrazoles. This library can then be further diversified by subjecting it to a second round of parallel synthesis, for example, a Buchwald-Hartwig amination at the remaining C5-bromo position with a variety of amines. This approach allows for the rapid exploration of the chemical space around the pyrazole core, which is invaluable for lead discovery and optimization in drug development programs.

Applications in Chemical Synthesis As a Building Block and Intermediate

Precursor for Complex Heterocyclic Systems

The functionalized pyrazole (B372694) ring is a cornerstone for building a variety of complex heterocyclic systems. The bromine atoms on 4,5-Dibromo-1-methyl-1H-pyrazole serve as versatile synthetic handles, enabling its use as a precursor for creating fused ring systems and other elaborate heterocyclic structures.

Pyrazole-Fused Ring Systems

Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are prominent scaffolds in medicinal chemistry due to their diverse biological activities. beilstein-journals.orgnih.gov The synthesis of these fused systems often relies on the strategic use of aminopyrazole derivatives as key precursors. beilstein-journals.orgchim.it

While this compound is not directly used in the cyclization step, its true value lies in its potential to be converted into the necessary aminopyrazole intermediates. The bromine atoms can be substituted with amino groups through nucleophilic substitution or more modern cross-coupling methodologies like the Buchwald-Hartwig amination. wikipedia.orglibretexts.org For instance, a known process for creating 4,5-diaminopyrazole derivatives starts from 3,5-dibromo-4-nitropyrazole. google.com In this process, the bromine atoms are sequentially replaced by amine nucleophiles. A similar strategy can be applied to this compound, transforming it into a diamino-pyrazole which can then undergo cyclocondensation reactions with 1,3-dielectrophiles (e.g., β-diketones or enaminones) to yield the desired fused pyrazolo[1,5-a]pyrimidine (B1248293) or pyrazolo[3,4-b]pyridine cores. beilstein-journals.orgchim.it This two-step approach highlights the role of the dibrominated pyrazole as a foundational starting material for these complex heterocyclic systems.

| Fused System | Precursor Type | Key Reaction |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles | Cyclocondensation with β-diketones/enones |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles | Cyclocondensation with 1,3-dicarbonyls/enaminones |

Synthesis of Dihydropyrazoles

Dihydropyrazoles, also known as pyrazolines, are a class of five-membered heterocycles that are structurally distinct from the aromatic pyrazoles. They are typically synthesized through the cyclocondensation reaction of α,β-unsaturated aldehydes or ketones with hydrazine (B178648) derivatives. beilstein-journals.orgnih.govorganic-chemistry.org This reaction builds the partially saturated dihydropyrazole ring from acyclic precursors.

Given this common synthetic pathway, the use of a stable, aromatic compound like this compound as a direct precursor for the synthesis of dihydropyrazoles is not a conventional or reported application. The conversion of an aromatic pyrazole to a dihydropyrazole would require a reduction of the pyrazole ring, which is energetically unfavorable and not a standard synthetic transformation in this context. Therefore, this compound is not considered a building block for dihydropyrazole synthesis.

Synthetic Intermediate for Bioactive Molecule Scaffolds

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide range of biological activities. nih.govnih.gov The dibrominated nature of this compound makes it an exceptionally useful intermediate for constructing scaffolds for bioactive molecules, allowing for precise structural modifications.

Pharmacophore Construction and Library Design

In modern drug discovery, the efficient construction of compound libraries with diverse functionalities is crucial for identifying new lead compounds. This compound is an ideal scaffold for this purpose due to its two reactive bromine atoms, which can be selectively or sequentially functionalized.

Palladium-catalyzed cross-coupling reactions are powerful tools for this type of molecular diversification. organic-chemistry.org The bromine atoms can readily participate in reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds with a wide array of boronic acids. nih.govorganic-chemistry.orgrsc.orgnih.gov This allows for the introduction of various aryl and heteroaryl groups at the 4- and/or 5-positions of the pyrazole ring. Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing diverse amine functionalities. wikipedia.orgresearchgate.net

A key example demonstrating this utility is the synthesis of 4-substituted pyrazole-3,5-diamines starting from 4-bromo-3,5-dinitropyrazole. rsc.org The process involves a Suzuki coupling to introduce an aryl or styryl group at the 4-position, followed by the reduction of the nitro groups to amines. This strategy, where a halogenated position dictates where diversity is introduced, is central to library design. The ability to perform two such coupling reactions on this compound allows for the creation of a vast library of compounds from a single, common intermediate.

| Coupling Reaction | Bond Formed | Reagents | Purpose in Library Design |

| Suzuki-Miyaura | C-C | Aryl/Heteroaryl Boronic Acids, Pd catalyst | Introduction of diverse aromatic and heterocyclic groups |

| Buchwald-Hartwig | C-N | Primary/Secondary Amines, Pd catalyst | Introduction of diverse amino functionalities |

Ligand Design for Transition Metal Complexes

Pyrazole derivatives are well-established as effective ligands in coordination chemistry, capable of binding to a variety of transition metals through their nitrogen atoms. beilstein-journals.orgresearchgate.netnih.gov These metal complexes have applications in catalysis, materials science, and as potential therapeutic agents.

The electronic properties of the pyrazole ligand can significantly influence the characteristics of the resulting metal complex. The two electron-withdrawing bromine atoms on this compound modify its electronic character compared to unsubstituted pyrazoles, which in turn affects the stability and reactivity of the metal complexes it forms. Research has shown that pyrazoles substituted with halogens, including bromine, can form stable complexes with transition metals like copper(II). uninsubria.it For example, complexes with the general formula [Cu(4-Brdmpz)₂]n (where 4-BrdmpzH is 4-bromo-3,5-dimethylpyrazole) have been synthesized and characterized. uninsubria.it Diorganotin(IV) complexes have also been prepared using pyrazole-containing selenolato ligands. mdpi.com These examples demonstrate that the presence of bromine on the pyrazole ring is compatible with metal coordination and can be used to fine-tune the properties of the resulting complex for applications in areas such as catalysis or materials science. sydney.edu.au

Role in Agrochemical and Industrial Chemical Synthesis

The pyrazole scaffold is a key component in a multitude of commercial agrochemicals, including fungicides, herbicides, and insecticides. nih.govnih.gov Halogenated pyrazoles, in particular, are crucial industrial intermediates in the synthesis of these products. The halogen atoms serve either as reactive sites for further elaboration or are retained in the final active molecule.

For instance, the synthesis of the commercial acaricide Tebufenpyrad involves a 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide intermediate. slideshare.netgoogle.comgoogle.comwikipedia.org Similarly, the synthesis of the acaricide/insecticide Fenpyroximate proceeds through a 5-chloro-1,3-dimethyl-4-formylpyrazole intermediate, which is derived from the chlorination of a pyrazolone (B3327878) precursor. nih.govgoogle.com

These industrial syntheses underscore the importance of halogenated pyrazoles as key building blocks. This compound represents a versatile starting point for accessing such structures. Through established chemical transformations, the bromine atoms can be converted into other functional groups (e.g., carboxylic acids, amides, ethers) or replaced with other substituents via cross-coupling reactions, paving the way to a wide range of potential agrochemical agents. Recent research continues to explore novel pyrazole derivatives for agricultural applications, such as pyrazole oximes and pyrazole carboxamides, which have shown potent acaricidal, insecticidal, and fungicidal activities. researchgate.netnih.govscielo.brmdpi.com The synthesis of these next-generation agrochemicals often relies on the functionalization of a core pyrazole structure, a role for which this compound is well-suited.

| Agrochemical | Type | Key Intermediate Feature |

| Tebufenpyrad | Acaricide | 4-Chloro-1-methylpyrazole |

| Fenpyroximate | Acaricide/Insecticide | 5-Chloro-1,3-dimethylpyrazole |

| Bixafen | Fungicide | Pyrazole-carboxamide |

| Fluxapyroxad | Fungicide | Pyrazole-carboxamide |

Advanced Spectroscopic and Structural Characterization in Research Context

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of 4,5-Dibromo-1-methyl-1H-pyrazole. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₄H₄Br₂N₂), the calculated exact mass is 237.87412 Da. HRMS analysis would aim to experimentally measure a mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the compound's elemental composition.

In mass spectrometry, particularly under electron impact (EI) ionization, molecules fragment in predictable ways. Analyzing these fragments helps to confirm the structure. The mass spectrum of this compound is expected to show a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). libretexts.org

Key fragmentation pathways would likely include:

Loss of a bromine atom: A significant peak corresponding to [M-Br]⁺.

Loss of a methyl radical: A peak at [M-CH₃]⁺.

Ring Cleavage: Fragmentation of the pyrazole (B372694) ring, potentially leading to the loss of N₂ or HCN molecules. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₄H₄Br₂N₂]⁺ | 238 / 240 / 242 | Molecular ion (isotopic pattern) |

| [M-Br]⁺ | [C₄H₄BrN₂]⁺ | 159 / 161 | Loss of a bromine atom |

| [M-CH₃]⁺ | [C₃HBr₂N₂]⁺ | 223 / 225 / 227 | Loss of the N-methyl group |

| [C₃H₂BrN]⁺ | [C₃H₂BrN]⁺ | 119 / 121 | Fragment from ring cleavage |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise position of every atom in the crystal lattice.

If a suitable single crystal of this compound were analyzed, X-ray crystallography would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds (e.g., C-Br, C-N, N-N, C-C) and the angles between them. This would confirm the geometry of the pyrazole ring.

Planarity: Confirmation of the planarity of the five-membered pyrazole ring.

Molecular Conformation: The exact spatial orientation of the N-methyl group relative to the pyrazole ring.

Intermolecular Interactions: Identification of how the molecules pack together in the crystal. This could reveal non-covalent interactions, such as halogen bonding (Br···N or Br···Br interactions) or dipole-dipole interactions, which govern the solid-state architecture.

This detailed structural blueprint is invaluable for understanding the compound's physical properties and its potential interactions with other molecules in a research context.

Compound Index

Computational and Theoretical Investigations of 4,5 Dibromo 1 Methyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation for a given molecular structure, providing insights into its behavior and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like 4,5-Dibromo-1-methyl-1H-pyrazole, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For pyrazole (B372694) derivatives, these values are calculated to predict their behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: This table is illustrative as specific data is unavailable. Values are based on typical ranges for similar halogenated pyrazole compounds.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring and the bromine atoms would likely be regions of negative potential, while the hydrogen atoms of the methyl group would be areas of positive potential.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis helps to quantify the stability arising from these interactions. In this compound, NBO analysis would reveal the nature of the bonds within the pyrazole ring and the interactions involving the bromine and methyl substituents.

DFT methods can accurately predict various spectroscopic properties.

NMR: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for confirming the structure of a synthesized compound.

IR: The calculation of vibrational frequencies helps in the assignment of bands observed in an experimental Infrared (IR) spectrum, providing insight into the molecule's functional groups and bonding.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, though they are more computationally demanding than DFT. These methods would be employed when a very precise determination of the geometry, energy, and other properties of this compound is required, serving as a benchmark for less computationally expensive methods.

Tautomerism and Isomerism Studies

Tautomerism is a fundamental concept in the study of heterocyclic compounds like pyrazoles, referring to the migration of a proton, typically between two nitrogen atoms in the ring (annular tautomerism). This phenomenon significantly influences the chemical reactivity and biological activity of these molecules. nih.gov However, in the case of this compound, annular tautomerism is not possible. The presence of a methyl group on the N1 nitrogen atom prevents the proton transfer required for the formation of a tautomeric isomer. This substitution effectively "locks" the molecule into a single constitutional form.

While annular tautomerism is absent, isomerism is still a key consideration. The positions of the two bromine atoms and the methyl group on the pyrazole ring are definitive. For instance, were the methyl group at the N2 position, it would constitute a different, distinct isomer. Similarly, variations in the bromine atom positions (e.g., 3,4-dibromo or 3,5-dibromo) would result in different constitutional isomers, each with unique physical and chemical properties.

Although this compound itself does not exhibit tautomerism, understanding the energetic landscape of related, unsubstituted pyrazoles provides crucial context for its stability. Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in mapping these landscapes. nih.gov For a generic N-unsubstituted pyrazole, two primary tautomers exist, differing in the position of the N-H proton.

Theoretical calculations reveal that the energy difference between these tautomers is generally small, though often one form is slightly more stable. The transition state connecting them, however, presents a significant energy barrier for intramolecular proton transfer (around 50 kcal/mol). This high barrier suggests that the process is typically not a simple intramolecular shift but rather an intermolecular process, often mediated by solvent molecules, which has a much lower activation energy (10–14 kcal/mol). nih.gov

| Computational Method | Tautomer System | Relative Energy (kJ/mol) |

|---|---|---|

| G4 | Pyrazole (PyA vs. PyB) | ~100 |

| B3LYP/6-311++G(d,p) | 3-Aminopyrazole vs. 5-Aminopyrazole | 10.7 |

| B3LYP/6-31G** | 3-Phenylpyrazole vs. 5-Phenylpyrazole | Favors 3-Phenyl |

This table presents representative data from computational studies on various pyrazole systems to illustrate the typical energy differences between tautomeric forms.

The stability of pyrazole tautomers is highly dependent on the nature and position of substituents on the ring. researchgate.net Computational and experimental studies have shown that both electronic and steric effects play a significant role.

Generally, electron-donating groups (like amino or methyl groups) tend to favor the tautomer where the N-H proton is on the nitrogen atom adjacent to the carbon bearing the substituent. researchgate.net Conversely, electron-withdrawing groups often stabilize the tautomer where the proton is on the more distant nitrogen. For instance, studies on 3(5)-aminopyrazoles show that the 3-amino tautomer is more stable than the 5-amino form. researchgate.net

In the specific case of this compound, the substituents are two bromine atoms at the C4 and C5 positions. While the methyl group at N1 prevents tautomerism, if we were to consider a hypothetical N-unsubstituted 4,5-dibromopyrazole, the weakly electron-withdrawing nature of the bromine atoms would influence the equilibrium. The bromine at C5, in particular, would likely have a more pronounced effect on the electronic properties of the adjacent nitrogen atoms, thereby influencing which tautomeric form would be energetically favored.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com For pyrazole derivatives, MD simulations provide valuable insights into their dynamic behavior, conformational flexibility, and interactions with their environment, such as solvent molecules or biological targets. eurasianjournals.comeurasianjournals.com

The pyrazole ring itself is a rigid, aromatic structure, so its conformational flexibility is limited. Therefore, for this compound, conformational analysis primarily focuses on the rotation of the N1-methyl group. lumenlearning.com While this rotation is generally considered to have a low energy barrier, steric hindrance from the adjacent bromine atom at the C5 position could potentially influence its preferred orientation. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations. eurasianjournals.comlibretexts.org

In broader studies of pyrazole-containing bioactive molecules, MD simulations are crucial for understanding how these compounds bind to and interact with protein active sites. nih.govresearchgate.net For example, simulations of halogenated pyrazolines as inhibitors of monoamine oxidase have revealed stable binding affinities and key motional movements within the active site, providing a dynamic picture that complements static docking models. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. eurasianjournals.com For pyrazole derivatives, which exhibit a vast range of pharmacological activities, QSAR and molecular modeling are indispensable tools. researchgate.netrsc.org

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical equation that relates these descriptors to the biological activity.

While specific QSAR studies on this compound are not prominent in the literature, numerous studies on other pyrazole derivatives have been successful. These models have been used to predict activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govconsensus.app For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to identify the key structural features of pyrazole derivatives that are crucial for their inhibitory activity against targets like RET kinase. nih.gov

| Biological Target/Activity | QSAR Model Type | Key Findings/Descriptors |

|---|---|---|

| RET Kinase Inhibition | 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields are critical for activity. Contour maps guide new inhibitor design. |

| Anticancer Activity | 2D-QSAR | Topological and electronic descriptors correlate with cytotoxicity in various cell lines. |

| Monoamine Oxidase-B Inhibition | Molecular Docking & MD | Halogen substitutions significantly influence binding affinity and selectivity. |

This table summarizes findings from various QSAR and molecular modeling studies on pyrazole derivatives, highlighting the methodologies and key structural insights gained.

Emerging Research Areas and Future Perspectives

Applications in Advanced Functional Materials

The inherent structural and electronic properties of the pyrazole (B372694) nucleus make it a valuable building block for advanced functional materials. The flexible design of ligands based on the straightforward construction of the pyrazole ring and its N-functionalization has resulted in a wide structural diversity of pyrazole complexes, finding applications in materials chemistry. nih.gov

While detailed experimental studies on the optoelectronic properties of 4,5-Dibromo-1-methyl-1H-pyrazole are still emerging, research into related pyrazole derivatives indicates significant potential. Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the nonlinear optical (NLO) properties of various pyrazole derivatives. nih.gov For instance, a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were found to be promising candidates for NLO applications. nih.gov Such computational predictions suggest that tailored pyrazole compounds could be useful for applications in ultrafast optics. nih.gov The presence of bromo-substituents on the pyrazole ring, as in this compound, can further modify the electronic properties, a feature that could be exploited in the design of novel optoelectronic materials.

Pyrazole derivatives have demonstrated significant utility in polymer chemistry, particularly as ligands that enhance catalytic processes. Research has shown that using a pyrazole ligand in conjunction with titanium isopropoxide (TiOiPr4) can greatly improve the catalytic activity for the ring-opening polymerization of L-lactide to produce polylactide (PLA). rsc.org The catalytic activity was enhanced by approximately 3-fold at 60°C and up to 17-fold at room temperature compared to using the titanium catalyst alone. rsc.org This cooperative effect between the pyrazole ligand and the metal center allows for the production of high molecular mass PLA, showcasing the potential of pyrazole-based systems in creating biodegradable polymers. rsc.org

Catalysis and Organocatalysis with Pyrazole-Based Ligands

The coordination chemistry of pyrazole-based ligands is extensive, with applications spanning homogeneous catalysis and organocatalysis. nih.govresearchgate.net The ability to easily modify the pyrazole ring allows for the creation of a wide variety of multidentate ligands, such as poly(pyrazolyl)borates and pincer-type ligands, which form stable and catalytically active complexes with various metals. nih.govresearchgate.net

Recent developments include:

Manganese Catalysts: A practical and scalable catalytic system using pyrazole ligands coordinated to manganese has been developed for transfer hydrogenation reactions. rsc.org This system shows excellent tolerance for a diverse range of functional groups. rsc.org

Copper Complexes: Newly synthesized tripodal pyrazole-based ligands have been used to generate copper(II) complexes in situ. These complexes were found to efficiently catalyze the oxidation of catechol to o-quinone using atmospheric dioxygen, demonstrating catecholase activity.

Titanium Catalysts: As mentioned previously, pyrazole ligands significantly enhance the catalytic activity of titanium isopropoxide in polymerization reactions. rsc.org

The effectiveness of these catalytic systems often relies on the cooperative action between the metal center and the pyrazole ligand. nih.govrsc.org

| Metal Center | Ligand Type | Catalytic Application | Key Finding |

|---|---|---|---|

| Manganese (Mn) | Pyrazole Ligand | Transfer Hydrogenation | Improved efficiency and functional group tolerance. rsc.org |

| Copper (Cu) | Tripodal Pyrazole Ligands (L1-L3) | Catechol Oxidation (Catecholase Activity) | Efficient catalysis of catechol to o-quinone. |

| Titanium (Ti) | Pyrazole Ligands (furPz, BuPz) | Ring-Opening Polymerization of L-lactide | Significantly enhanced catalytic activity (up to 17-fold). rsc.org |

Green Chemistry Approaches in Brominated Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles. Methods such as microwave-assisted synthesis and solvent-free grinding techniques offer significant advantages over traditional methods, including reduced reaction times, higher yields, and minimized use of hazardous solvents. nih.gov For example, new derivatives of heterocycles containing a pyrazole moiety have been successfully synthesized using microwave irradiation, with reactions completing in as little as 2 to 4 minutes. nih.gov These approaches represent a sustainable pathway for producing functionalized pyrazoles and could be adapted for the efficient and environmentally friendly synthesis of this compound and other brominated analogues.

Computational Design and In Silico Screening of Novel Pyrazole Derivatives

Computational chemistry has become an indispensable tool in the design and evaluation of new pyrazole derivatives for various applications. researchgate.net Molecular docking and in silico screening methods are widely used to predict the biological activity and properties of novel compounds before their synthesis. nih.govsemanticscholar.org

Key applications of these computational approaches include:

Antiproliferative Agents: A new series of pyrazole derivatives were designed by docking them into the active site of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase to assess their potential as anticancer agents. nih.gov

Enzyme Inhibitors: In silico studies, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction and molecular docking, have been conducted on pyrazole derivatives to evaluate them as potential inhibitors for viral enzymes like the main protease (Mpro) of COVID-19. semanticscholar.org

Structure-Activity Relationships: DFT calculations have been used to analyze the geometric parameters, vibrational frequencies, and electronic properties of pyrazole derivatives, providing insights into their chemical behavior and potential for NLO applications. nih.gov

These in silico methods accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. nih.govbiointerfaceresearch.com

| Study Focus | Computational Method | Target | Key Finding |

|---|---|---|---|

| Antiproliferative Activity | Molecular Docking, In Silico Toxicity Prediction | VEGFR-2 Kinase | Design of novel pyrazole derivatives as potential anticancer agents. nih.gov |

| Antiviral Activity | Molecular Docking, ADMET Prediction | COVID-19 Main Protease (Mpro) | Identification of pyrazole compounds as potential viral enzyme inhibitors. semanticscholar.org |

| Antimicrobial Activity | Molecular Docking | Cell Wall Synthesis Proteins | Prediction of antibacterial mechanisms and interactions. biointerfaceresearch.com |

| Material Properties | Density Functional Theory (DFT) | N/A | Prediction of geometric and nonlinear optical (NLO) properties. nih.gov |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery, and the pyrazole scaffold is a key area of focus. eurekaselect.com These technologies enhance the efficiency and accuracy of identifying and optimizing novel compounds. eurekaselect.com

Recent examples include:

AI-Powered Screening: An AI-powered screening approach was successfully used to identify a potent pyrazolo[1,5-a]pyrimidine (B1248293) derivative that targets TLR4-TLR4 dimerization, demonstrating the power of AI in discovering new therapeutic agents. nih.gov

QSAR Modeling: Machine learning algorithms have been employed to build Quantitative Structure-Activity Relationship (QSAR) models for pyrazoline derivatives, which can predict the biological activity of new compounds based on their structural features. researchgate.net

AI and ML are accelerating the pace of discovery by analyzing vast datasets to identify promising molecular candidates, predict their properties, and guide synthetic efforts, representing a significant future direction in the exploration of pyrazole chemistry. researchgate.netnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.